Cas no 808112-59-6 (L-Methioninamide,N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-L-leucyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-seryl-L-phenylalanyl-)

L-Methioninamide,N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-L-leucyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-seryl-L-phenylalanyl- structure
808112-59-6 structure
Nome del prodotto:L-Methioninamide,N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-L-leucyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-seryl-L-phenylalanyl-
Numero CAS:808112-59-6
MF:C69H98N16O18S
MW:1471.67783498764
CID:1802566

L-Methioninamide,N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-L-leucyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-seryl-L-phenylalanyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Methioninamide,N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-L-leucyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-seryl-L-phenylalanyl-
    • L-Methioninamide, N-[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-L-leucyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-seryl-L-phenylalanyl-
    • Inchi: 1S/C69H98N16O18S/c1-41(2)30-54(85(69(103)45-16-18-47(70)19-17-45)57(89)35-73-56(88)36-81-21-23-82(37-58(90)91)25-27-84(39-60(94)95)28-26-83(24-22-81)38-59(92)93)67(101)79-52(32-46-33-72-49-15-11-10-14-48(46)49)64(98)75-43(5)63(97)80-61(42(3)4)68(102)74-34-55(87)76-53(40-86)66(100)78-51(31-44-12-8-7-9-13-44)65(99)77-50(62(71)96)20-29-104-6/h7-19,33,41-43,50-54,61,72,86H,20-32,34-40,70H2,1-6H3,(H2,71,96)(H,73,88)(H,74,102)(H,75,98)(H,76,87)(H,77,99)(H,78,100)(H,79,101)(H,80,97)(H,90,91)(H,92,93)(H,94,95)/t43-,50-,51-,52-,53-,54-,61-/m0/s1
    • Chiave InChI: UYAQWUUDBHEIAT-RXTQOLJSSA-N
    • Sorrisi: C(N)(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1C2=C(C=CC=C2)NC=1)NC(=O)[C@H](CC(C)C)N(C(=O)CNC(CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1)=O)C(=O)C1=CC=C(N)C=C1

Proprietà sperimentali

  • Densità: 1.312±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 1756.2±65.0 °C(Predicted)
  • pka: 1.83±0.10(Predicted)

Raccomanda articoli

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd